molecular formula C8H16O3 B14488560 Methyl 4-hydroxy-3,3-dimethylpentanoate CAS No. 64887-72-5

Methyl 4-hydroxy-3,3-dimethylpentanoate

Cat. No.: B14488560
CAS No.: 64887-72-5
M. Wt: 160.21 g/mol
InChI Key: RPEXXPZJJNAMME-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3,3-dimethylpentanoate is an organic compound with the molecular formula C8H16O3. It is a derivative of pentanoic acid and features a hydroxyl group and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-3,3-dimethylpentanoate can be synthesized through several methods. One common approach involves the Baylis-Hillman reaction, which forms the compound by reacting an aldehyde with an activated alkene in the presence of a catalyst. The reaction typically requires a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) and proceeds at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the esterification of 4-hydroxy-3,3-dimethylpentanoic acid with methanol in the presence of an acid catalyst like sulfuric acid. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3,3-dimethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-3,3-dimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which methyl 4-hydroxy-3,3-dimethylpentanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-4,4-dimethylpentanoate
  • Methyl 3,4-dimethylpentanoate
  • 4-hydroxy-3-methylpentanoic acid

Uniqueness

Methyl 4-hydroxy-3,3-dimethylpentanoate is unique due to the presence of both a hydroxyl group and a methyl ester group on the same carbon chain. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

CAS No.

64887-72-5

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 4-hydroxy-3,3-dimethylpentanoate

InChI

InChI=1S/C8H16O3/c1-6(9)8(2,3)5-7(10)11-4/h6,9H,5H2,1-4H3

InChI Key

RPEXXPZJJNAMME-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)CC(=O)OC)O

Origin of Product

United States

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